5-(4-Tert-butylphenyl)cyclohexane-1,3-dione
Description
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a para-substituted tert-butylphenyl group. Cyclohexane-1,3-dione derivatives are recognized for their diverse biological activities, including herbicidal, anticancer, and enzyme inhibitory properties . These compounds often act by chelating metal ions (e.g., Fe²⁺) in enzyme active sites, such as 4-hydroxyphenylpyruvate deoxygenase (HPPD), a target for herbicides .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBCYMOHKDQMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-tert-butylbenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone then undergoes a Michael addition with another molecule of cyclohexanone, leading to the formation of the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
Organic Synthesis
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione serves as an important intermediate in the synthesis of various derivatives. Its unique structure allows for the formation of more complex molecules through reactions such as Michael additions and Claisen rearrangements. These reactions are significant for developing biologically active compounds.
- Synthesis Methodology: The compound can be synthesized using simple reagents like Dimethyl amino pyridine (DMAP), avoiding more hazardous cyanide reagents. This method facilitates the rearrangement of enol esters to yield triketone molecules.
Agricultural Applications
The compound has shown promising herbicidal activity, making it valuable in agricultural chemistry. Specifically, derivatives of cyclohexane-1,3-dione have been utilized as selective herbicides against undesirable grasses in broad-leaved crops.
- Case Study: Research has demonstrated that derivatives synthesized from this compound exhibit effective control over the weed Parthenium hysterophorous. The efficacy of these compounds was characterized through bioassays that measured their impact on weed growth.
Microbiology
In microbiological studies, derivatives of this compound have displayed selective antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.
- Findings: A study highlighted that a derivative exhibited selective activity against certain microorganisms while showing non-significant effects against others, indicating its specificity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituents
Anticancer Activity
- Compound 5c (4-Bromophenyl): Demonstrated potent in vitro activity against human breast adenocarcinoma (LC₅₀ = 10.3 µg/mL) via MTT assay and strong binding to cancer protein 2ZOQ in docking studies .
- Compound 26 (3,5-Bis(trifluoromethyl)) : Exhibited high in vitro potency (EC₅₀ = 700 nM) in ALS models but failed in vivo, highlighting the role of substituents in pharmacokinetic limitations .
Herbicidal Activity
- 4-Chlorophenyl and 4-Methylphenyl Derivatives : Showed herbicidal activity by inhibiting HPPD via Fe²⁺ chelation .
- 5-(4-Tert-butylphenyl) : The tert-butyl group’s steric effects might reduce binding to HPPD compared to electron-withdrawing groups (e.g., chloro).
Enzyme Binding (FABP4)
Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
Biological Activity
5-(4-Tert-butylphenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 244.33 g/mol. The structure features a cyclohexane ring with two carbonyl groups at positions 1 and 3, and a para-tert-butylphenyl group at position 5. This unique arrangement enhances its steric bulk and influences its reactivity and solubility compared to similar compounds.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Oxidative Coupling : Utilizing isocyanides and cyclic 1,3-diones.
- Rearrangement Reactions : Employing simple reagents like Dimethyl amino pyridine (DMAP) to convert enol esters into triketones.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit selective antimicrobial properties. For instance:
- Selective Antimicrobial Effects : The compound showed significant activity against various microbial strains, particularly in agricultural settings where it was tested against Parthenium hysterophorus, a problematic weed. The synthesized derivatives exhibited herbicidal activity, suggesting potential applications in weed management .
The biological activity of this compound is hypothesized to involve interactions with key molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- DNA Interaction : The potential for these compounds to interact with nucleophilic sites on DNA suggests they may alter gene expression patterns related to cell growth and apoptosis.
Case Studies
A few notable case studies highlight the biological efficacy of related compounds:
- Herbicidal Activity : In vitro testing demonstrated that certain derivatives significantly inhibited the growth of Elymus dahuricus, indicating their potential as herbicides .
- Cytostatic Effects : Compounds structurally similar to this compound have been shown to halt cell proliferation without inducing apoptosis in leukemia cells, showcasing their potential as therapeutic agents .
Comparative Analysis
The following table summarizes the properties and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|---|
| This compound | C16H20O2 | Significant | Promising | Para-tert-butyl substituent |
| 5-(Bromophenyl)cyclohexane-1,3-dione | C12H11BrO2 | Moderate | Limited | Contains bromine substituent |
| 5-(Phenyl)cyclohexane-1,3-dione | C13H14O2 | Low | Limited | Lacks tert-butyl group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(4-tert-butylphenyl)cyclohexane-1,3-dione, and what key parameters influence yield and purity?
- Methodology : Synthesis typically involves condensation reactions between substituted aromatic amines and cyclohexane-1,3-dione derivatives under basic or acidic conditions. Key parameters include solvent polarity (e.g., using pyridine derivatives or non-polar solvents), temperature (60–120°C), and stoichiometric ratios of reactants. For example, decarboxylation reactions of related diones (e.g., 4-phenylcyclohexane-1,1-dioic acid) show solvent-dependent stereoselectivity, where 1,3,5-trimethylbenzene or 2,4,6-trimethylpyridine may yield distinct diastereomeric ratios .
- Critical Controls : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography or recrystallization.
Q. How can researchers validate the structural integrity of this compound experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., B3LYP/6-31G** level) to confirm substituent positions and cyclohexane ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous diones in crystallography studies .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–3 months.
- Analyze degradation products via LC-MS and compare with known metabolites (e.g., hydroxylated derivatives observed in NTBC degradation studies) .
Advanced Research Questions
Q. How can solvent effects and reaction mechanisms be systematically studied for decarboxylation or cyclization reactions involving this compound?
- Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations to map reaction pathways and transition states. For example, solvent polarity effects on decarboxylation were modeled using HF/6-31G** for methyl-substituted dioxanes .
- Experimental Screening : Use a factorial design (e.g., 2 designs) to test solvent combinations (polar vs. non-polar), bases, and temperatures. This approach efficiently identifies dominant variables affecting product distribution .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Establish IC values across multiple cell lines (e.g., cancer vs. normal cells) to differentiate selective toxicity.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways. For example, hydroxylated dione derivatives (e.g., NTBC-OH) exhibit altered metabolic interference compared to parent compounds .
- Control Experiments : Include reference compounds (e.g., cycloheximide for cytotoxicity) and validate assays with blinded replicates.
Q. How can computational tools predict the compound’s reactivity in novel reaction systems (e.g., photochemical or catalytic processes)?
- Methodology :
- Reaction Path Search : Apply quantum chemical methods (e.g., QM/MM simulations) to model photochemical behavior or catalytic cycles. ICReDD’s integrated computational-experimental frameworks exemplify this approach for reaction discovery .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions for functionalization (e.g., tert-butyl group modifications) .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing variability in synthetic yields or biological assay results?
- Methodology :
- ANOVA : Identify significant factors (e.g., catalyst loading, temperature) in multi-variable experiments.
- Error Propagation Analysis : Quantify uncertainty in yield calculations using standard deviations from triplicate runs .
Q. How can researchers optimize enantioselective synthesis of chiral derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric cycloadditions.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
